molecular formula C9H11BrO B6354752 1-(4-Bromo-3-methylphenyl)ethanol CAS No. 51930-77-9

1-(4-Bromo-3-methylphenyl)ethanol

Cat. No. B6354752
CAS RN: 51930-77-9
M. Wt: 215.09 g/mol
InChI Key: PQAOTIKGTPSSAH-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)ethanol, also known as 4-bromo-3-methylphenylethanol or BMME, is an organic compound that is widely used in scientific research. It has a wide range of applications in the field of biology, chemistry and pharmacology. BMME is a very versatile compound and can be used in a variety of ways.

Scientific Research Applications

BMME is a commonly used compound in scientific research due to its versatility and wide range of applications. It is used in the study of enzymes, proteins, and hormones, as well as in the synthesis of drugs and other compounds. BMME has also been used in the study of the effects of environmental pollutants on the human body.

Mechanism Of Action

The mechanism of action of BMME is not well understood. However, it is believed that BMME acts as an inhibitor of certain enzymes, proteins, and hormones. It is believed that BMME binds to these molecules and prevents them from functioning properly.

Biochemical And Physiological Effects

BMME has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, as well as to affect the activity of hormones. It has also been found to affect the metabolism of certain compounds, as well as to affect the absorption of certain drugs.

Advantages And Limitations For Lab Experiments

BMME has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic, making it safe for use in laboratory experiments. However, BMME is not as soluble in water as some other compounds, making it difficult to use in some experiments.

Future Directions

There are several future directions for the use of BMME in scientific research. It could be used in the development of new drugs and compounds, as well as in the study of the effects of environmental pollutants on the human body. It could also be used in the study of enzymes, proteins, and hormones, as well as in the study of the metabolism of certain compounds. Additionally, BMME could be used to develop new methods for synthesizing compounds and drugs.

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAOTIKGTPSSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)ethanol

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-3-methylbenzaldehyde (4 g, 20 mmol) in dry tetrahydrofuran (40 mL) was cooled to 0° C. under nitrogen atmosphere, and then methyl magnesium bromide (20 mL, 1N in tetrahydrofuran) was added dropwise. The ice bath was removed, and the mixture was stirred for 2 hours. Ammonium chloride aqueous (40 mL) was added and the mixture was extracted with dichloromethane (20 mL*3). The organic phase was dried by sodium sulphate, filtered and concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=5:1) to give 1-(4-bromo-3-methylphenyl)ethanol as a colorless oil (4.0 g, 93%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-3-methylbenzaldehyde (4 g, 20 mmol) in tetrahydrofuran (40 mL) was cooled to 0° C. then methylmagnesium bromide (20 mL, 1N in tetrahydrofuran) was dropped and the mixture was stirred at 0° C. to room temperature for 2 hours. Ammonium chloride aqueous (40 mL) was added and the mixture was extracted with dichloromethane (3*20 mL), dried over sodium sulfate, filtered and concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=20:1) to give 1-(4-bromo-3-methylphenyl)ethanol as a colorless oil (4.0 g, 93%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

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